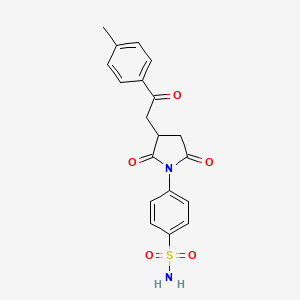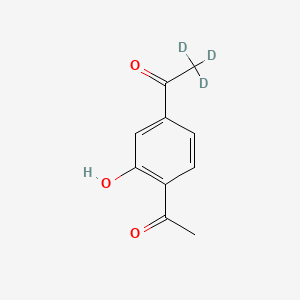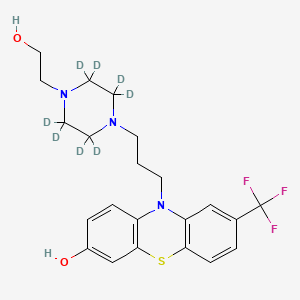
Treprostinil-13C2,d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Treprostinil-13C2,d1 is a chemically modified version of Treprostinil, a synthetic analogue of prostacyclin. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications. Treprostinil itself is a potent agonist of the prostaglandin receptors DP1 and EP2, and it is primarily used in the treatment of pulmonary arterial hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-13C2,d1 involves several key steps, including Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are performed in a continuous flow system to improve yields and selectivity The final product is obtained after 12 linear steps from (S)-epichlorhydrin .
Industrial Production Methods: Industrial production of this compound involves the use of advanced synthetic techniques to ensure high purity and yield. The process is optimized for large-scale operations, with careful control of reaction conditions to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Treprostinil-13C2,d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in these reactions include cobalt carbonyl for the Pauson-Khand reaction and various protecting groups for the Claisen rearrangement . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include intermediate compounds that are further processed to obtain the final this compound. These intermediates are crucial for the stepwise synthesis of the compound .
Scientific Research Applications
Treprostinil-13C2,d1 is widely used in scientific research due to its unique properties. It is employed as a tracer in pharmacokinetic studies to understand the metabolism and distribution of Treprostinil in the body . Additionally, it is used in studies investigating the effects of prostacyclin analogues on various biological pathways, including vasodilation and platelet aggregation . The compound’s labeled isotopes make it valuable for quantitative analysis in drug development .
Mechanism of Action
Treprostinil-13C2,d1 exerts its effects by activating the prostaglandin receptors DP1 and EP2. This activation leads to vasodilation of the pulmonary and systemic arterial vascular beds, reducing pulmonary artery pressure and improving oxygen transport . The compound also inhibits platelet aggregation, contributing to its therapeutic effects in pulmonary arterial hypertension .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Treprostinil-13C2,d1 include other prostacyclin analogues such as Iloprost and Epoprostenol . These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and routes of administration.
Uniqueness: This compound is unique due to its labeled isotopes, which allow for precise tracking and quantification in pharmacokinetic studies . This feature distinguishes it from other prostacyclin analogues and enhances its utility in scientific research.
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-deuterio-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1,3,3a,4,9,9a-hexahydrocyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i14+1,21D,23+1 |
InChI Key |
PAJMKGZZBBTTOY-DOUXFIEASA-N |
Isomeric SMILES |
[2H][C@]1(C[C@@H]2CC3=C(C[C@@H]2[C@H]1CC[C@H](CCCCC)O)C=CC=C3O[13CH2][13C](=O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)










